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Compound of Interest

Compound Name: Hpk1-IN-3

Cat. No.: B8175997 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of Hpk1-IN-3, a

potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, a

serine/threonine kinase, is a critical negative regulator of T-cell receptor signaling, making it a

compelling target for cancer immunotherapy. This document provides a comprehensive

overview of the quantitative data, detailed experimental methodologies, and key signaling

pathways associated with Hpk1-IN-3 and its analogs, based on the foundational research

published in ACS Medicinal Chemistry Letters.

Core Data Presentation
The development of Hpk1-IN-3 stemmed from a diaminopyrimidine carboxamide scaffold. The

subsequent SAR exploration focused on modifications at the C4 aniline and C2

tetrahydroisoquinoline positions to optimize potency, selectivity, and cellular activity.[1]

Quantitative Data Summary
The following table summarizes the key biochemical and cellular activity data for Hpk1-IN-3
and related compounds from the discovery campaign.[1]
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Compound Structure
HPK1 TR-FRET
IC50 (nM)

Human PBMC IL-2
EC50 (nM)

Hpk1-IN-3

(Compound 27)

4-((2-fluoro-6-

(trifluoromethyl)phenyl

)amino)-2-((6-

methoxy-2-methyl-

1,2,3,4-

tetrahydroisoquinolin-

7-yl)amino)pyrimidine-

5-carboxamide

0.25 108

Compound 6

4-((2-

(trifluoromethoxy)phen

yl)amino)-2-((6-

methoxy-2-methyl-

1,2,3,4-

tetrahydroisoquinolin-

7-yl)amino)pyrimidine-

5-carboxamide

0.44 200

Compound 7

4-((2,6-

difluorophenyl)amino)-

2-((6-methoxy-2-

methyl-1,2,3,4-

tetrahydroisoquinolin-

7-yl)amino)pyrimidine-

5-carboxamide

0.61 150

Compound 22

4-((2-chloro-6-

methylphenyl)amino)-

2-((6-methoxy-2-

methyl-1,2,3,4-

tetrahydroisoquinolin-

7-yl)amino)pyrimidine-

5-carboxamide

0.061 120

Structure-Activity Relationship (SAR) Analysis
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The SAR studies revealed several key insights into the chemical features driving HPK1

inhibition:

Diaminopyrimidine Carboxamide Core: This central scaffold serves as the foundational

structure for potent HPK1 inhibition.

C4-Aniline Substitution: Modifications at this position significantly impact potency and

selectivity. The presence of a 2,6-disubstituted aniline, as seen in Hpk1-IN-3, was found to

be optimal for achieving high potency.

C2-Tetrahydroisoquinoline Moiety: This group contributes to the overall binding affinity and

favorable physicochemical properties of the inhibitors.

5-Carboxamide Group: The introduction of a carboxamide at the 5-position of the pyrimidine

ring was a critical discovery, leading to a significant enhancement in enzymatic inhibitory

potency and kinome selectivity. This group also contributed to a sustained elevation of

cellular IL-2 production in human peripheral blood mononuclear cells (PBMCs).[1]

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization

of Hpk1-IN-3.

HPK1 Biochemical Assay (LanthaScreen™ TR-FRET)
This assay measures the ability of a test compound to displace a fluorescently labeled ATP-

competitive tracer from the HPK1 kinase domain. The binding of the tracer to the europium-

labeled anti-tag antibody on the kinase results in a high time-resolved fluorescence resonance

energy transfer (TR-FRET) signal. Inhibition is measured as a decrease in this signal.

Materials:

HPK1 enzyme (MAP4K1)

LanthaScreen™ Eu-anti-Tag Antibody

Alexa Fluor™ 647-labeled Kinase Tracer
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Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

Test compounds (e.g., Hpk1-IN-3) dissolved in DMSO

384-well assay plates

Procedure:

Prepare a 4X solution of the test compound in Kinase Buffer A with a final DMSO

concentration of 4%.

Prepare a 2X solution of the HPK1 enzyme and Eu-anti-Tag antibody mixture in Kinase

Buffer A.

Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A.

In a 384-well plate, add 4 µL of the 4X test compound solution.

Add 8 µL of the 2X kinase/antibody mixture to all wells.

Add 4 µL of the 4X tracer solution to all wells.

Incubate the plate at room temperature for 60 minutes, protected from light.

Read the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at

615 nm and 665 nm).

The data is expressed as the ratio of the acceptor (665 nm) to the donor (615 nm) emission.

IC50 values are calculated from the dose-response curves.[2]

Human PBMC IL-2 Secretion Assay (ELISA)
This assay quantifies the amount of Interleukin-2 (IL-2) secreted by human peripheral blood

mononuclear cells (PBMCs) upon stimulation, as a measure of T-cell activation. Inhibition of

HPK1 is expected to increase IL-2 production.

Materials:

Human PBMCs, isolated from healthy donors
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RPMI-1640 medium with 10% FBS

Anti-CD3/CD28 antibodies for T-cell stimulation

Test compounds (e.g., Hpk1-IN-3) dissolved in DMSO

Human IL-2 ELISA kit

96-well cell culture plates

96-well ELISA plates

Procedure:

Plate human PBMCs in a 96-well culture plate at a density of 2 x 10⁵ cells/well in RPMI-1640

medium.

Add serial dilutions of the test compound to the wells. The final DMSO concentration should

be kept below 0.5%.

Stimulate the cells with anti-CD3/CD28 antibodies.

Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

After incubation, centrifuge the plate and collect the supernatant.

Quantify the IL-2 concentration in the supernatant using a human IL-2 ELISA kit according to

the manufacturer's protocol. Briefly:

Coat a 96-well ELISA plate with the capture antibody overnight.

Block the plate with a blocking buffer.

Add the cell culture supernatants and IL-2 standards to the wells and incubate.

Wash the wells and add the detection antibody.

Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
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Wash the wells and add the substrate solution.

Stop the reaction and read the absorbance at 450 nm.

EC50 values are determined from the dose-response curves of IL-2 production.[3][4][5][6]

pSLP-76 (Ser376) Phospho-Flow Cytometry Assay in
Human PBMCs
This assay measures the phosphorylation of SLP-76 at serine 376, a direct downstream target

of HPK1, in human PBMCs as a marker of target engagement.

Materials:

Human PBMCs

RPMI-1640 medium

Anti-CD3/CD28 antibodies for stimulation

Test compounds (e.g., Hpk1-IN-3)

Fixation buffer (e.g., BD Cytofix™)

Permeabilization buffer (e.g., BD Phosflow™ Perm/Wash Buffer I)

Fluorochrome-conjugated anti-pSLP-76 (Ser376) antibody

Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8)

Flow cytometer

Procedure:

Pre-treat human PBMCs with serial dilutions of the test compound for 1 hour.

Stimulate the cells with anti-CD3/CD28 antibodies for 15 minutes at 37°C.
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Fix the cells immediately by adding pre-warmed fixation buffer and incubate for 10-15

minutes at 37°C.

Permeabilize the cells by adding permeabilization buffer and incubating for 30 minutes on

ice.

Stain the cells with the anti-pSLP-76 (Ser376) antibody and antibodies against cell surface

markers for 30-60 minutes at room temperature in the dark.

Wash the cells with staining buffer.

Acquire the data on a flow cytometer.

Analyze the data by gating on the T-cell populations (e.g., CD3+, CD4+, or CD8+) and

measuring the median fluorescence intensity (MFI) of the pSLP-76 signal. IC50 values are

determined from the dose-response inhibition of pSLP-76 phosphorylation.[7][8][9]

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the HPK1

signaling pathway and the experimental workflows.

HPK1 Signaling Pathway in T-Cell Activation
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Caption: HPK1 negatively regulates T-cell receptor (TCR) signaling.
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Biochemical Assay Workflow (TR-FRET)
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Caption: Workflow for the HPK1 TR-FRET biochemical assay.

Cellular Assay Workflow (IL-2 ELISA)
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Caption: Workflow for the human PBMC IL-2 secretion assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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